molecular formula C17H18N2OS2 B2718381 (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol CAS No. 915186-69-5

(Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol

Cat. No.: B2718381
CAS No.: 915186-69-5
M. Wt: 330.46
InChI Key: SHJDCAGRQCWEJA-ZCXUNETKSA-N
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Description

(Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a structurally complex thiazole derivative of high interest in medicinal chemistry and pharmaceutical research . This compound features a unique hybrid heterocyclic framework, integrating a dihydrothiazole core with a thiophene moiety and a substituted phenylimino group, which may confer enhanced binding affinity for various biological targets . The presence of the ethanol side chain improves aqueous solubility, facilitating handling and further chemical derivatization in probe or drug discovery efforts . Compounds based on the thiazole and thiophene scaffolds have demonstrated significant potential in anticancer research, with some derivatives exhibiting potent activity against colorectal carcinoma cell lines by modulating key pathways such as oxidative stress, the Warburg effect, and apoptosis induction . Furthermore, such heterocyclic structures are frequently explored for their enzyme inhibition capabilities and receptor modulation activities, making them valuable precursors in developing novel therapeutic agents . This product is intended for research and development purposes strictly within laboratory settings. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-12-5-6-14(13(2)10-12)18-17-19(7-8-20)15(11-22-17)16-4-3-9-21-16/h3-6,9-11,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJDCAGRQCWEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Imine Formation: The imine group is formed by reacting the thiazole derivative with 2,4-dimethylbenzaldehyde under acidic or basic conditions.

    Addition of Ethanol Group: The final step involves the addition of an ethanol group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its imine group and aromatic rings make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, while the aromatic rings can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs differ in substituents on the thiazole ring and the nature of the aryl/heteroaryl groups. A comparison of key parameters is outlined below:

Compound Molecular Formula Molar Mass (g/mol) Substituents Key Features
Target compound: (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol C₁₇H₁₇N₂O₂S₂ 357.46 2,4-dimethylphenyl (imino), thiophen-2-yl (position 4), ethanol (position 3) Thiophene enhances π-conjugation; ethanol improves solubility
2-[(2Z)-2-[(2,5-dimethoxyphenyl)imino]-4-(4-methoxyphenyl)thiazol-3(2H)-yl]ethanol () C₂₀H₂₂N₂O₄S 386.46 2,5-dimethoxyphenyl (imino), 4-methoxyphenyl (position 4) Methoxy groups increase electron-withdrawing effects and polarity
2-[(2Z)-4-(4-isopropylphenyl)-2-(phenylimino)thiazol-3(2H)-yl]ethanol () C₂₀H₂₂N₂OS 354.47 Phenyl (imino), 4-isopropylphenyl (position 4) Bulky isopropyl group may reduce solubility but enhance lipophilicity
[(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide () C₁₈H₁₈BrN₂OS 397.32 m-Tolyl (imino), phenyl (position 4), hydrobromide salt Hydrobromide salt improves crystallinity and aqueous solubility
(2Z)-2-[(4-fluorophenyl)imino]-4-methylthiazol-3(2H)-ylmethanone () C₁₈H₁₅FN₂OS 326.39 4-fluorophenyl (imino), 4-methylphenyl (methanone) Fluorine atom enhances metabolic stability and binding specificity

Research Findings and Trends

  • Structural insights: X-ray crystallography using SHELXL () confirms the (Z)-configuration of the imino group, critical for activity .
  • Structure-activity relationships (SAR) :
    • Thiophene substitution (target compound) vs. phenyl (): Thiophene’s sulfur atom may facilitate redox interactions in biological systems.
    • Methoxy groups () improve solubility but reduce membrane permeability due to increased polarity .

Biological Activity

(Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a complex organic compound characterized by its unique structural features, including a thiazole ring, an imine functional group, and a thiophene moiety. This compound's intricate structure suggests potential applications in medicinal chemistry due to its anticipated biological activities.

Structural Characteristics

The molecular formula of the compound is C17H18N2OS2C_{17}H_{18}N_{2}OS_{2}, and its molecular weight is approximately 330.5 g/mol. The presence of both sulfur and nitrogen atoms within the thiazole ring contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC17H18N2OS2C_{17}H_{18}N_{2}OS_{2}
Molecular Weight330.5 g/mol
Structure FeaturesThiazole, Imine, Thiophene

Biological Activities

Compounds containing thiazole and thiophene rings are known for their diverse biological activities. The specific biological activity of this compound has not been extensively documented; however, related compounds exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Thiazole derivatives are recognized for their effectiveness against various bacterial and fungal strains. For instance, compounds with similar structures have demonstrated antibacterial properties against pathogens like E. coli and Staphylococcus aureus .
  • Anticancer Activity : Some thiazole derivatives have shown promise in cancer research, with activities reported against different cancer cell lines. For example, certain thiazole compounds have been noted to inhibit Bcl-2 protein activity in cancer cells, suggesting potential use in cancer therapy .
  • Anti-inflammatory Effects : Research indicates that thiazole-based compounds may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors . The imine functional group may also play a role in these interactions by stabilizing the compound's binding affinity to target proteins.

Q & A

Basic: What are the optimal synthetic routes for (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol?

Methodological Answer:
The compound can be synthesized via a multi-step condensation and cyclization process. A typical approach involves:

  • Reacting 2-amino-4-(thiophen-2-yl)thiazole with 2,4-dimethylphenyl isothiocyanate in ethanol under reflux, catalyzed by acetic acid (2–3 drops) for 6–7 hours .
  • Isolation via precipitation and recrystallization from ethanol to enhance purity .
  • Monitoring reaction progress using thin-layer chromatography (TLC) with hexane-ethyl acetate gradients (e.g., 7:3 ratio) to confirm intermediate formation .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of aromatic protons (δ 6.9–8.3 ppm for thiophene and dimethylphenyl groups) and the ethanol moiety (δ 3.6–4.2 ppm for -CH2-OH) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600–1630 cm⁻¹, C-S at ~680 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the thiazole-thiophene backbone .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:
Initial screenings suggest antimicrobial potential:

  • Antifungal Assays : Test against Candida albicans using broth microdilution (MIC values ≤16 µg/mL) .
  • Antibacterial Studies : Evaluate against Gram-positive bacteria (e.g., S. aureus) via agar diffusion, noting inhibition zones >10 mm at 50 µg/mL .
  • Controls : Include fluconazole and ampicillin as positive controls to benchmark activity .

Advanced: How can substituent modifications influence bioactivity?

Methodological Answer:

  • Thiophene vs. Phenyl Substituents : Replace the thiophene moiety with phenyl groups () to assess changes in lipophilicity and π-π stacking interactions, which may alter membrane penetration in bacterial models .
  • N-Methylation : Introduce methyl groups to the imino nitrogen to reduce metabolic degradation, monitored via HPLC stability assays in simulated gastric fluid (pH 2.0) .
  • QSAR Modeling : Use Hammett constants (σ) to correlate electron-withdrawing substituents (e.g., -Cl at the 4-position) with enhanced antifungal potency .

Advanced: What computational strategies predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : Dock the compound into C. albicans CYP51 (Lanosterol 14α-demethylase) using AutoDock Vina. Prioritize poses with hydrogen bonds to heme iron and hydrophobic interactions with Leu376 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the protein-ligand complex, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA ≤ -30 kcal/mol) .

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

  • Assay Standardization : Re-test conflicting results (e.g., variable MICs) under controlled conditions (e.g., CLSI guidelines) using the same strain (ATCC 90028) and growth media (RPMI-1640) .
  • Metabolite Interference : Analyze compound stability via LC-MS in culture media to detect degradation products that may skew activity .
  • Synergistic Studies : Combine with β-lactam antibiotics to identify potentiation effects (e.g., FIC index ≤0.5) .

Advanced: How does tautomerism affect the compound’s reactivity?

Methodological Answer:

  • Thione-Thiol Equilibrium : Characterize tautomeric forms (e.g., thione → thiol) using UV-Vis spectroscopy in DMSO, noting shifts at λmax ~320 nm .
  • pH-Dependent Studies : Adjust solution pH (2–10) and monitor tautomer ratios via 1H NMR (e.g., thiol proton at δ 10.0 ppm) .
  • Impact on Reactivity : Thiol forms may enhance metal chelation (e.g., Zn²+ in metalloenzymes), tested via EDTA competition assays .

Advanced: What methodologies assess environmental persistence?

Methodological Answer:

  • Photodegradation : Expose to UV light (254 nm) in aqueous buffer (pH 7.4) and quantify half-life (t1/2) via HPLC .
  • Soil Microcosm Studies : Incubate with agricultural soil (20°C, 60% moisture) for 30 days, extracting residues using acetonitrile and measuring via LC-MS/MS .
  • QSAR-ECOSAR : Predict ecotoxicity (e.g., LC50 for Daphnia magna) using software models based on logP and molecular weight .

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